2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound featuring a naphthyridine moiety linked to a piperidine ring, which is further connected to a pyrimidine ring with a carbonitrile group
Mechanism of Action
Target of Action
The primary target of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is STAT1 . STAT1 is a transcriptional activator that plays a crucial role in upregulating genes in response to cellular stimulation with interferons and cytokines .
Mode of Action
This compound acts as a selective STAT1 transcriptional activator . It enhances the function of IFN-γ , thereby increasing the inhibitory effect on the proliferation of human breast cancer and fibrosarcoma cells .
Biochemical Pathways
It is known that the activation of stat1 leads to the transcription of a variety of genes involved in immune response, cell growth inhibition, and apoptosis . The enhancement of IFN-γ function suggests that the compound may influence the JAK-STAT signaling pathway, which is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus .
Pharmacokinetics
The compound is described ascell-permeable , suggesting it can cross cell membranes, which is a critical factor for bioavailability.
Result of Action
The activation of STAT1 and enhancement of IFN-γ function by this compound can lead to increased inhibition of cell proliferation, particularly in human breast cancer and fibrosarcoma cells . This suggests potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the 1,8-naphthyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the pyrimidine ring with the carbonitrile group is attached through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yield reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to inhibit specific enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Piperidine-containing compounds: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Pyrimidine derivatives: These compounds are widely studied for their role in medicinal chemistry, particularly as anticancer and antiviral agents.
Uniqueness
2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of three distinct pharmacophores: naphthyridine, piperidine, and pyrimidine. This unique structure allows for multiple modes of action and interactions with a variety of biological targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-12-15-5-9-21-18(22-15)24-10-6-13(7-11-24)16-4-3-14-2-1-8-20-17(14)23-16/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGCTLWIRCGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.